
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid
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Overview
Description
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid is an organic compound that belongs to the class of phthalimides This compound is characterized by the presence of a benzoic acid moiety attached to a phthalimide group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoic acid or its derivatives under acidic conditions to yield the final product. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phthalimide group to phthalamic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phthalamic acid derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The phthalimide group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The benzoic acid moiety may also participate in binding interactions, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound of the phthalimide class, lacking the benzoic acid moiety.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom of the phthalimide ring.
Benzoic Acid Derivatives: Compounds with different functional groups attached to the benzoic acid ring.
Uniqueness
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid is unique due to the presence of both the phthalimide and benzoic acid moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
Properties
IUPAC Name |
3-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-14-12-6-1-2-7-13(12)15(19)17(14)9-10-4-3-5-11(8-10)16(20)21/h1-8H,9H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWJKVVWOLYFRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339254 |
Source
|
Record name | 3-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678096 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
106352-01-6 |
Source
|
Record name | 3-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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